N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzodioxole group, a thiazole group, and a benzamide group, which are common structures in many pharmaceutical compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and thiazole rings, followed by the coupling of these rings with the benzamide group. The ethylsulfonyl group would likely be introduced in a later step.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The benzodioxole and thiazole rings would likely contribute to the compound’s stability and may also influence its reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzodioxole and thiazole rings might undergo electrophilic substitution reactions under certain conditions, while the amide group could be involved in condensation or hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of multiple aromatic rings.Scientific Research Applications
Cardiac Electrophysiological Activity
Studies have explored the synthesis and cardiac electrophysiological activities of related compounds, indicating potential applications in developing treatments for arrhythmias. For example, N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potency in vitro comparable to known selective class III agents, suggesting their utility in cardiac arrhythmia treatment research (Morgan et al., 1990).
Antimalarial and Antiviral Activity
Compounds with similar structures have been investigated for their antimalarial activity and potential applications in COVID-19 treatment. Sulfonamide derivatives have exhibited significant in vitro antimalarial activity, and computational studies suggest their potential against COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Applications
Research into sulfonyl-substituted nitrogen-containing heterocyclic systems has identified compounds with potent antimicrobial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Sych, Perekhoda, & Kobzar, 2019).
Anticancer Research
Derivatives of benzamides, including those with sulfonamide groups, have been synthesized and evaluated for their anticancer activities. This research indicates the potential for developing novel anticancer therapies based on such compounds (Ravinaik et al., 2021).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential uses in pharmaceuticals or other applications.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-28(23,24)14-6-3-12(4-7-14)18(22)21-19-20-15(10-27-19)13-5-8-16-17(9-13)26-11-25-16/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFMLMCBFLCAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide |
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